molecular formula C10H7Cl3N2O B8805657 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)- CAS No. 14657-25-1

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)-

Cat. No.: B8805657
CAS No.: 14657-25-1
M. Wt: 277.5 g/mol
InChI Key: MRQNFRMHWBTRGX-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at position 5 and a 2,4,6-trichlorophenyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)- typically involves the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic anhydride to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one: Similar in structure but with an amino group instead of a methyl group.

    2,4,6-Trichlorophenylhydrazine: A precursor in the synthesis of various pyrazole derivatives.

    2,4,6-Trichlorophenylhydrazone: An intermediate in the synthesis of pyrazole compounds.

Uniqueness

5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

14657-25-1

Molecular Formula

C10H7Cl3N2O

Molecular Weight

277.5 g/mol

IUPAC Name

5-methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C10H7Cl3N2O/c1-5-2-9(16)15(14-5)10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3

InChI Key

MRQNFRMHWBTRGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 280 g of 2,4,6-trichlorophenylhydrazine was added 180 ml of ethyl acetoacetate, and the resulting mixture was stirred at room temperature for 30 minutes. After adding thereto a solution prepared by dissolving 215 g of potassium hydroxide in 7 l of ethanol, the reaction solution was refluxed with heating for 1 hour. The reaction solution was poured into 6 l of water and neutralized with conc. hydrochloric acid. After being cooled to room temperature, a precipitate thus formed was filtered off, washed with water, and then dried under reduced pressure to obtain the titled compound. Yield: 300 g. Melting point: 178° to 180° C.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step Two
Quantity
7 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 L
Type
solvent
Reaction Step Three

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